![molecular formula C14H16ClO5- B12570854 4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate CAS No. 192219-39-9](/img/structure/B12570854.png)
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate is an organic compound with a complex structure that includes a benzyloxy group, a chloropropane moiety, and an oxobutanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate typically involves multiple steps. One common method starts with the reaction of benzyloxypropanol with thionyl chloride to form benzyloxypropyl chloride. This intermediate is then reacted with 4-oxobutanoic acid in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the chloropropane moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under basic conditions.
Major Products
Oxidation: Benzyloxypropanoic acid or benzyloxypropanal.
Reduction: 4-{[1-(Benzyloxy)-3-hydroxypropan-2-yl]oxy}-4-hydroxybutanoate.
Substitution: 4-{[1-(Benzyloxy)-3-aminopropan-2-yl]oxy}-4-oxobutanoate.
Wissenschaftliche Forschungsanwendungen
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the chloropropane moiety can form covalent bonds with nucleophilic sites. The oxobutanoate ester can undergo hydrolysis to release active carboxylate ions, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[1-(Benzyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoate
- 4-{[1-(Benzyloxy)-3-aminopropan-2-yl]oxy}-4-oxobutanoate
- 4-{[1-(Benzyloxy)-3-thiopropan-2-yl]oxy}-4-oxobutanoate
Uniqueness
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate is unique due to the presence of the chloropropane moiety, which provides a site for nucleophilic substitution reactions. This feature distinguishes it from similar compounds and expands its utility in synthetic applications.
Eigenschaften
CAS-Nummer |
192219-39-9 |
|---|---|
Molekularformel |
C14H16ClO5- |
Molekulargewicht |
299.72 g/mol |
IUPAC-Name |
4-(1-chloro-3-phenylmethoxypropan-2-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C14H17ClO5/c15-8-12(20-14(18)7-6-13(16)17)10-19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/p-1 |
InChI-Schlüssel |
SLOUCUHDZPZGBQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CCl)OC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
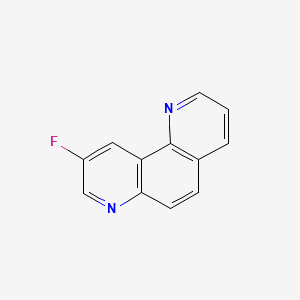
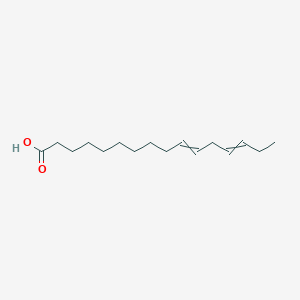
![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)

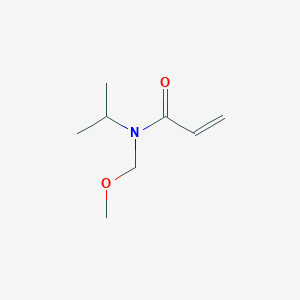
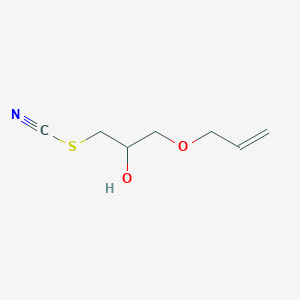
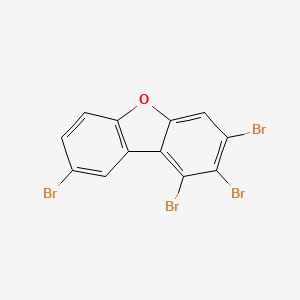
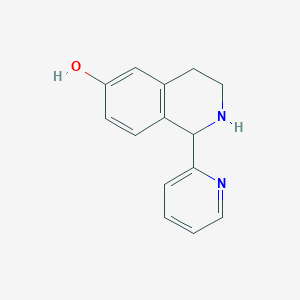
![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)
![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
